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molecular formula C9H9BO3S B8537782 Boronic acid, (4-methoxybenzo[b]thien-2-yl)-

Boronic acid, (4-methoxybenzo[b]thien-2-yl)-

Cat. No. B8537782
M. Wt: 208.05 g/mol
InChI Key: IQMZTUZYHOXBHC-UHFFFAOYSA-N
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Patent
US08497260B2

Procedure details

2.5 M Hexane solution of normal butyl lithium (1.07 mL, 2.67 mmol) was slowly added under nitrogen to the 4-methoxybenzothiophene (92a, 368 mg, 2.24 mmol) obtained in Preparation Example 1 dissolved in an anhydrous tetrahydrofuran solution at −78° C., and the reaction mixture was stirred for 30 minutes. To the reaction mixture was slowly added a triisopropylborate solution (i-PrO)3B) (0.55 mL, 2.69 mmol) at room temperature, stirred for one hour, and the reaction was terminated by adding a solution of 2N hydrochloride. The resulting product was extracted with ethyl acetate, evaporated after a treatment with sodium sulfate, and concentrated under reduced pressure, recrystallized and filtered using hexane and ethyl acetate to give the target product 4-methoxybenzothiophene-2-boronic acid (95a, 289 mg, 62%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.[CH3:12][O:13][C:14]1[C:19]2[CH:20]=[CH:21][S:22][C:18]=2[CH:17]=[CH:16][CH:15]=1.C([O:26][B:27](OC(C)C)[O:28]C(C)C)(C)C>O1CCCC1>[CH3:12][O:13][C:14]1[C:19]2[CH:20]=[C:21]([B:27]([OH:28])[OH:26])[S:22][C:18]=2[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
1.07 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
368 mg
Type
reactant
Smiles
COC1=CC=CC2=C1C=CS2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Preparation Example 1
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding a solution of 2N hydrochloride
EXTRACTION
Type
EXTRACTION
Details
The resulting product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated after a treatment with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=CC2=C1C=C(S2)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 289 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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